molecular formula C4H8OS B6183393 rac-(1R,2S)-2-sulfanylcyclobutan-1-ol CAS No. 2639371-27-8

rac-(1R,2S)-2-sulfanylcyclobutan-1-ol

Cat. No.: B6183393
CAS No.: 2639371-27-8
M. Wt: 104.2
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Description

rac-(1R,2S)-2-Sulfanylcyclobutan-1-ol is a chiral cyclobutane derivative featuring a hydroxyl (-OH) group at position 1 and a sulfanyl (-SH) group at position 2. The sulfanyl group enhances nucleophilic and redox-active properties, while the hydroxyl group enables hydrogen bonding and solubility in polar solvents.

Properties

CAS No.

2639371-27-8

Molecular Formula

C4H8OS

Molecular Weight

104.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-sulfanylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a thiol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-sulfanylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alkanes, and various substituted derivatives of the original compound .

Scientific Research Applications

rac-(1R,2S)-2-sulfanylcyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-sulfanylcyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and signaling pathways, ultimately affecting biological functions .

Comparison with Similar Compounds

Cyclobutane Derivatives with Functional Group Variations

The following table compares rac-(1R,2S)-2-sulfanylcyclobutan-1-ol with cyclobutane-based analogs differing in substituents:

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
This compound C₄H₈OS -OH, -SH High nucleophilicity (SH group), potential as a chiral ligand or intermediate in asymmetric synthesis. Inferred
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol C₁₁H₁₃ClOS -OH, -S-(4-ClC₆H₄) Bioactive due to aryl-sulfanyl group; studied for receptor interactions.
rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol C₅H₉ClO₂ -OH, -Cl, -OCH₃ Reactivity driven by electron-withdrawing Cl and methoxy groups; used in specialty chemical synthesis.
rel-(1R,2S)-2-(benzyloxymethyl)cyclobutan-1-ol C₁₂H₁₆O₂ -OH, -CH₂OCH₂C₆H₅ Enhanced lipophilicity from benzyloxymethyl group; explored in drug delivery systems.
Rac-(1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol C₁₀H₁₃BrNO -OH, -NH₂, -BrC₆H₄ Suzuki coupling reactivity (aryl bromide); studied in cross-coupling reactions.

Key Observations :

  • Sulfanyl vs. Aryl-Sulfanyl Groups : The simple -SH group in the target compound offers greater nucleophilic versatility compared to bulkier aryl-sulfanyl derivatives (e.g., 4-chlorophenylsulfanyl in ), which prioritize steric and electronic effects for receptor binding.
  • Electron-Withdrawing vs. Donating Substituents : Chloro and methoxy groups () increase electrophilicity, whereas the sulfanyl group’s redox activity (SH ↔ S–S) distinguishes it in catalytic or polymerization applications.
  • Stereochemical Impact: The (1R,2S) configuration in cyclobutanol derivatives () often leads to distinct biological activity compared to diastereomers, as seen in analogs like rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol ().

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